molecular formula C11H14BrCl2N B3237772 1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride CAS No. 1394291-56-5

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride

Cat. No. B3237772
CAS RN: 1394291-56-5
M. Wt: 311.04 g/mol
InChI Key: JAMDMYIKEXLAMS-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1394291-56-5 . It has a molecular weight of 311.05 and its IUPAC name is 1-(4-bromo-2-chlorobenzyl)pyrrolidine hydrochloride . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride is 1S/C11H13BrClN.ClH/c12-10-4-3-9 (11 (13)7-10)8-14-5-1-2-6-14;/h3-4,7H,1-2,5-6,8H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride is a solid at room temperature . It has a molecular weight of 311.05 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Dithiolium Derivatives : Novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates have been synthesized using substituted a-bromopropiophenones and pyrrolidinium pyrrolidine-1-carbodithioate. These compounds show potential in the development of new chemicals with unique properties (Sarbu et al., 2019).

Biochemical and Pharmaceutical Research

  • Antimicrobial Activity : The synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has been studied. These derivatives exhibit significant bacteriostatic and antituberculosis activity, highlighting their potential in medical applications (Miszke et al., 2008).

Chemical Reaction and Synthesis Mechanisms

  • Hydrolysis of Aryltellurium Trichlorides : The hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones has been explored. This study aids in understanding the reaction mechanisms and potential applications in synthesizing organometallic compounds (Misra et al., 2011).

  • Organic Synthesis : Pyridine hydrochloride, including derivatives like 1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride, is utilized in the synthesis of chloro compounds from bromo derivatives, demonstrating its role in organic chemical synthesis (Mongin et al., 1996).

  • Synthesis of Insecticide Intermediates : It has been used in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of a new insecticide, demonstrating its utility in agrochemical synthesis (Wen-bo, 2011).

  • Ring Halogenations in Chemistry : Its derivatives are used in ring halogenations of polyalkylbenzenes, a fundamental reaction in organic chemistry (Bovonsombat & Mcnelis, 1993).

Development of Pyrrolidine Derivatives

  • Pyrrolidine Derivatives Synthesis : Pyrrolidine derivatives, like 1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride, are synthesized through condensation reactions. These derivatives are crucial in various fields including pharmaceuticals and material science (Anderson & Liu, 2000).

  • Antibacterial Activity of Pyrrolidin-3-cyanopyridine Derivatives : Synthesis of 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives has been researched for their potential antibacterial properties, indicating its use in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Safety and Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Mechanism of Action

properties

IUPAC Name

1-[(4-bromo-2-chlorophenyl)methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN.ClH/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14;/h3-4,7H,1-2,5-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMDMYIKEXLAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2)Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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